![molecular formula C21H16N4OS B3446697 N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide
Description
“N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide” is a complex organic compound. It contains several functional groups including an allyl group, a pyridine ring, a thiadiazole ring, and a naphthamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through cross-coupling reactions . For instance, the allyl–allyl cross-coupling reaction is a common method for constructing complex molecules . Additionally, N-allyl compounds can undergo unexpected rearrangements in the presence of certain reagents .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Pyridinyl radicals, which could be part of this compound, are generated upon single-electron reduction of pyridinium ions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo various reactions. For example, pyridinyl radicals can undergo effective coupling with allylic radicals . N-allyl compounds can also undergo unexpected rearrangements .properties
IUPAC Name |
N-prop-2-enyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c1-2-14-25(21-24-23-19(27-21)16-10-12-22-13-11-16)20(26)18-9-5-7-15-6-3-4-8-17(15)18/h2-13H,1,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLFVLHVBFDOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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